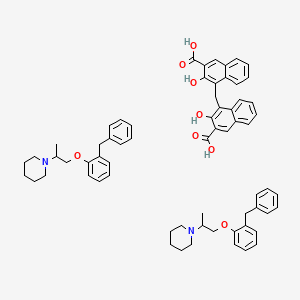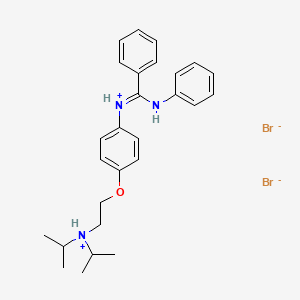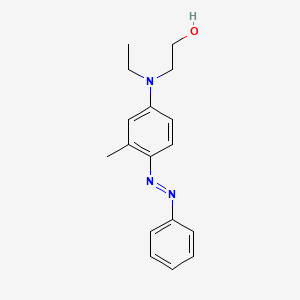
Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol typically involves the diazotization of aniline derivatives followed by coupling with an appropriate nucleophile. One common method includes the reaction of N-ethyl-3-methylaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol to yield the desired azo compound. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are often employed under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen, nitro, or other substituents on the aromatic ring.
Applications De Recherche Scientifique
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.
Mécanisme D'action
The mechanism of action of 2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol involves its interaction with molecular targets through the azo group. The compound can undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to proteins, nucleic acids, and other biomolecules. This interaction can result in changes in cellular processes and has potential implications for its use in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-ethyl-4-phenyldiazenylanilino)ethanol
- 2-(N-methyl-4-phenyldiazenylanilino)ethanol
- 2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)propane
Uniqueness
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological systems. The presence of the ethyl and methyl groups can affect the compound’s solubility, stability, and overall behavior in various applications, making it distinct from other similar azo compounds.
Propriétés
Numéro CAS |
68214-81-3 |
|---|---|
Formule moléculaire |
C17H21N3O |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol |
InChI |
InChI=1S/C17H21N3O/c1-3-20(11-12-21)16-9-10-17(14(2)13-16)19-18-15-7-5-4-6-8-15/h4-10,13,21H,3,11-12H2,1-2H3 |
Clé InChI |
WWWQBYPZQKGTLA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




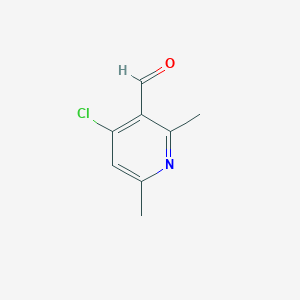
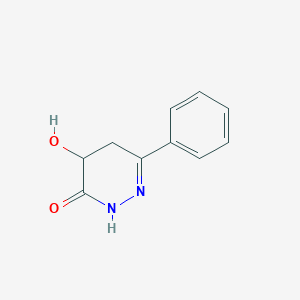
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
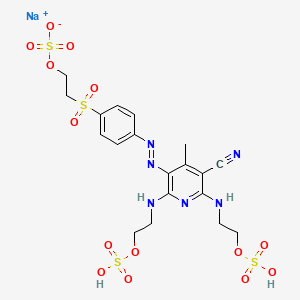
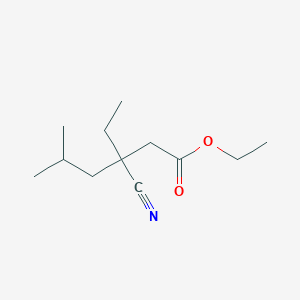
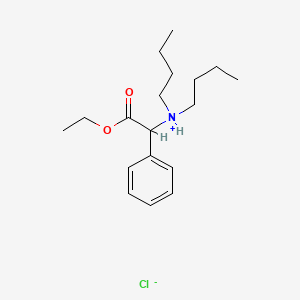
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
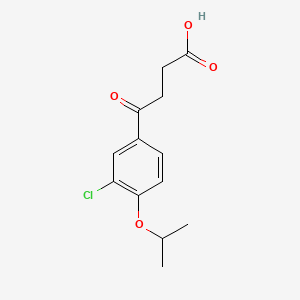
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
